molecular formula C13H11FS B7990944 3-(3-Fluoro-6-methylphenyl)thiophenol

3-(3-Fluoro-6-methylphenyl)thiophenol

Cat. No.: B7990944
M. Wt: 218.29 g/mol
InChI Key: XGEGAQROHLVUDZ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-6-methylphenyl)thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a fluorinated and methylated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-6-methylphenyl)thiophenol can be achieved through several methods. One common approach involves the copper-catalyzed coupling reaction of aryl iodides with sulfur powder in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90°C. The resulting mixture is then treated with sodium borohydride (NaBH₄) or triphenylphosphine to yield the desired thiophenol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar copper-catalyzed coupling reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-6-methylphenyl)thiophenol undergoes several types of chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3-Fluoro-6-methylphenyl)thiophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-6-methylphenyl)thiophenol involves its interaction with specific molecular targets and pathways. The thiophenol group can form strong interactions with metal ions and proteins, potentially inhibiting enzymatic activity or altering protein function. The fluorinated phenyl ring may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound without the fluorine and methyl substituents.

    3-Fluorothiophenol: Similar structure but lacks the methyl group.

    3-Methylthiophenol: Similar structure but lacks the fluorine atom.

Uniqueness

3-(3-Fluoro-6-methylphenyl)thiophenol is unique due to the combined presence of both fluorine and methyl groups on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs .

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c1-9-5-6-11(14)8-13(9)10-3-2-4-12(15)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEGAQROHLVUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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